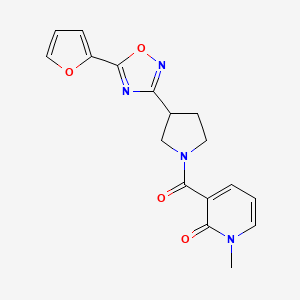
3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound featuring a diverse array of functional groups, including a furan ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one can involve multiple steps, each requiring specific reagents and conditions:
Synthesis of 1,2,4-Oxadiazole Ring: : This can be achieved by cyclization of appropriate hydrazides with nitriles in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a carbonyl compound under reductive amination conditions, using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Coupling Reactions: : The coupling of the furan ring, oxadiazole ring, and pyrrolidine ring can be achieved using carbodiimide-mediated coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of N-hydroxysuccinimide (NHS).
Industrial Production Methods
Large-scale production would involve optimization of these steps for high yield and purity, possibly including:
Flow Chemistry: : Continuous flow reactors can enhance reaction efficiency and safety.
Automated Synthesis: : Robotics and automation can streamline the multi-step synthesis, reducing human error and increasing throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various positions, particularly on the furan and pyrrolidine rings.
Reduction: : The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation Products: : Formation of ketones and carboxylic acids from furan and pyrrolidine rings.
Reduction Products: : Derivatives with modified oxadiazole ring structures.
Substitution Products: : Halogenated and other substituted derivatives on the furan and pyridine rings.
Scientific Research Applications
Chemistry: : Utilized as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its activity as an enzyme inhibitor and potential pharmaceutical applications.
Medicine: : Explored for antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The compound's effects are mediated through interaction with specific molecular targets, which may include:
Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate interaction.
Signal Pathways: : Modulation of intracellular signaling pathways, influencing cellular responses.
DNA Interactions: : Potential intercalation with DNA, affecting gene expression and replication processes.
Comparison with Similar Compounds
Similar compounds include:
3-(3-(5-(Thiazol-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Features a thiazole ring instead of a furan ring.
3-(3-(5-(Thien-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Contains a thiophene ring in place of the furan ring.
3-(3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Utilizes a pyridine ring instead of the furan ring.
This compound stands out due to the unique electronic properties and reactive sites conferred by the furan ring, offering distinct advantages in various applications.
Properties
IUPAC Name |
3-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20-7-2-4-12(16(20)22)17(23)21-8-6-11(10-21)14-18-15(25-19-14)13-5-3-9-24-13/h2-5,7,9,11H,6,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUSPKSBCPSXHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
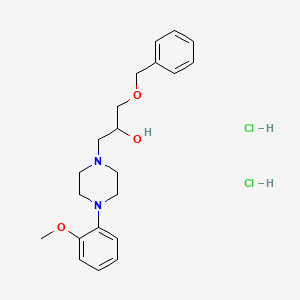
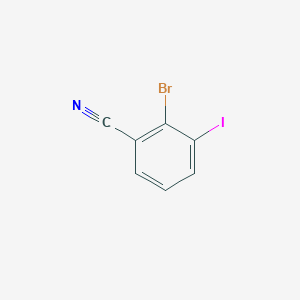
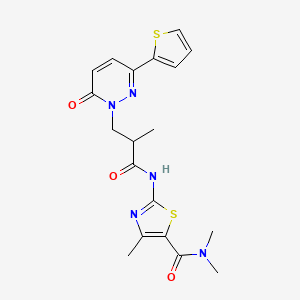
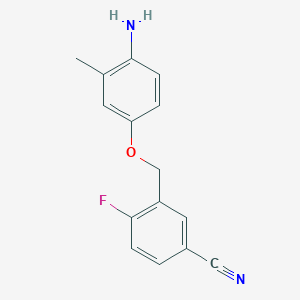
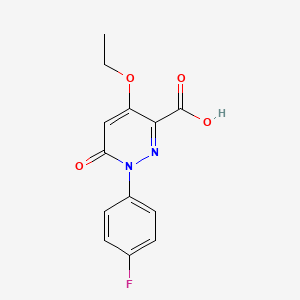

![N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2397694.png)

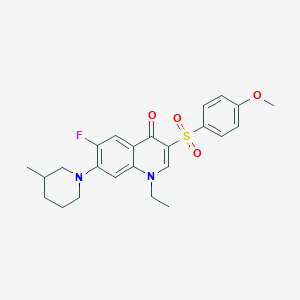
![2-Chloro-N-[1-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2397697.png)
![Dichloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/new.no-structure.jpg)
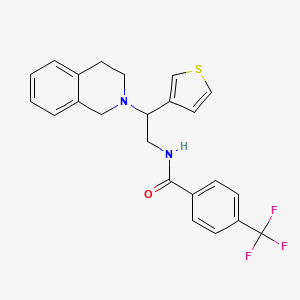
![N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2397700.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397702.png)
